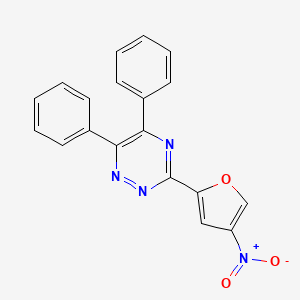
3-(4-Nitrofuran-2-yl)-5,6-diphenyl-1,2,4-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Nitrofuran-2-yl)-5,6-diphenyl-1,2,4-triazine is a heterocyclic compound that features a triazine ring substituted with a nitrofuran and two phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrofuran-2-yl)-5,6-diphenyl-1,2,4-triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrofuran-2-carbaldehyde with hydrazine derivatives to form the corresponding hydrazone, which then undergoes cyclization with appropriate reagents to yield the triazine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Nitrofuran-2-yl)-5,6-diphenyl-1,2,4-triazine can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the nitrofuran moiety.
Reduction: Amino derivatives of the compound.
Substitution: Halogenated or nitrated derivatives of the phenyl rings.
Applications De Recherche Scientifique
3-(4-Nitrofuran-2-yl)-5,6-diphenyl-1,2,4-triazine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(4-Nitrofuran-2-yl)-5,6-diphenyl-1,2,4-triazine involves its interaction with specific molecular targets. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species that can damage cellular components. The triazine ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-2-(4-nitrofuran-2-yl)-6-methyl-4-methoxymethylthieno[2,3-b]pyridine: Contains a similar nitrofuran moiety but with a different heterocyclic core.
2-(4-Nitrofuran-2-yl)acetic acid: Shares the nitrofuran group but has a different functional group attached.
1-[(5-methyl-4-nitrofuran-2-yl)methyl]piperazine: Features a nitrofuran group attached to a piperazine ring.
Uniqueness
3-(4-Nitrofuran-2-yl)-5,6-diphenyl-1,2,4-triazine is unique due to its combination of a triazine ring with a nitrofuran and two phenyl groups. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Propriétés
Numéro CAS |
831218-13-4 |
|---|---|
Formule moléculaire |
C19H12N4O3 |
Poids moléculaire |
344.3 g/mol |
Nom IUPAC |
3-(4-nitrofuran-2-yl)-5,6-diphenyl-1,2,4-triazine |
InChI |
InChI=1S/C19H12N4O3/c24-23(25)15-11-16(26-12-15)19-20-17(13-7-3-1-4-8-13)18(21-22-19)14-9-5-2-6-10-14/h1-12H |
Clé InChI |
FXPFGERYJLUGOU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(N=NC(=N2)C3=CC(=CO3)[N+](=O)[O-])C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


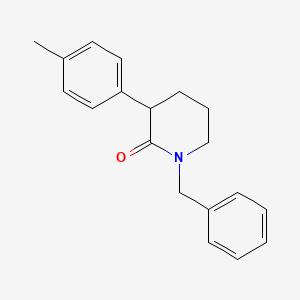
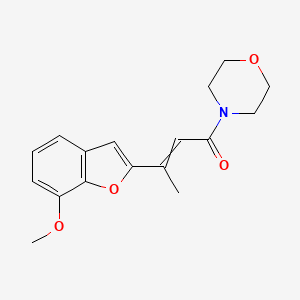
![Benzoic acid;3,4-bis[methoxy(dimethyl)silyl]but-3-en-1-ol](/img/structure/B14220503.png)
![2-{5-[8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl]-1H-indol-3-yl}acetamide](/img/structure/B14220506.png)
![2-[4-(Benzyloxy)phenyl]ethyl hexadecanoate](/img/structure/B14220510.png)
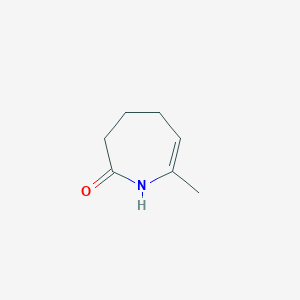
![Pyrazolo[1,5-a]pyrimidine-3-carbonitrile, 5,7-dichloro-6-(3-thienyl)-](/img/structure/B14220515.png)
![4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]benzenesulfonamide](/img/structure/B14220518.png)
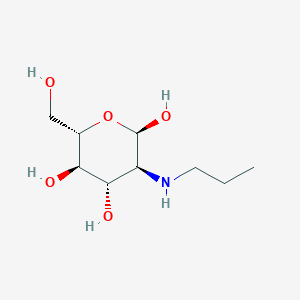
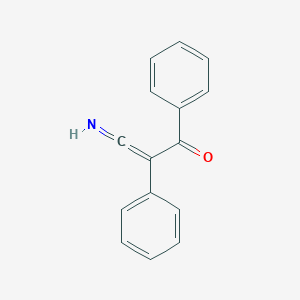
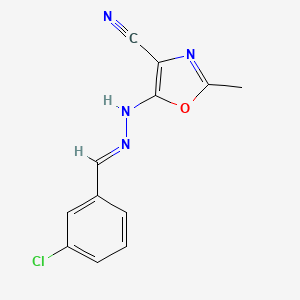
![Carbamic acid, [1-(2-propenyl)heptyl]-, phenylmethyl ester](/img/structure/B14220548.png)
![1-[(3-Bromophenyl)ethynyl]-2-iodobenzene](/img/structure/B14220553.png)
![N-[3-(1-hydroxyethyl)phenyl]-4-methylbenzamide](/img/structure/B14220566.png)
